molecular formula C19H14FN3OS B2686536 5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941948-99-8

5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2686536
CAS RN: 941948-99-8
M. Wt: 351.4
InChI Key: ZWIOFSWAYIHWEE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiazolo[4,5-d]pyridazin-4(5H)-one core structure. This core is substituted with a 4-fluorobenzyl group, a methyl group, and a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving pyrazole derivatives with hydrazine and methylhydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine moiety, which exhibits a wide range of pharmacological activities and is considered a privileged structure in medicinal chemistry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with hydrazine and methylhydrazine .

Scientific Research Applications

Anticonvulsant Activity

Several studies have synthesized and evaluated compounds with fluorobenzyl components for their anticonvulsant activities. For example, derivatives of triazolopyridines and pyridazinones have been tested against seizures in rodents, suggesting that modifications to these cores could influence their efficacy and safety profiles as anticonvulsant agents (Kelley et al., 1995), (Kelley et al., 1995).

Anticancer Activity

Compounds with fluorobenzyl and thiazolo[4,5-d]pyridazinone cores have shown promise in anticancer research. Fluorinated benzothiazoles, for instance, were found to be cytotoxic in vitro against certain cancer cell lines, indicating potential for the development of new anticancer agents (Hutchinson et al., 2001).

Antimicrobial and Antitubercular Activity

Research on benzothiazoles and related compounds has also explored their antimicrobial and antitubercular potentials. This includes studies on fluorobenzothiazole-incorporated compounds, suggesting their use in developing new treatments for bacterial infections and tuberculosis (Sathe et al., 2010).

Enzyme Inhibition

Investigations into the enzyme inhibitory activities of fluorobenzyl-containing compounds, such as their effects on tyrosinase, have provided insights into their potential use in treating diseases like neurodegenerative disorders. Compounds designed with specific structural features have shown inhibitory kinetics on enzyme activities, which could be relevant for therapeutic applications (Yu et al., 2015).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-5-3-2-4-6-14)22-23(19(17)24)11-13-7-9-15(20)10-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIOFSWAYIHWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

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